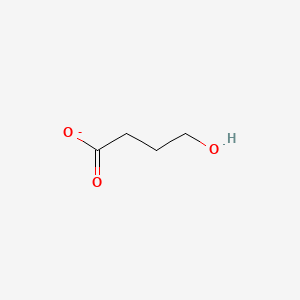

4-Hydroxybutanoate

Description

4-hydroxybutyrate is a 4-hydroxy monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of 4-hydroxybutyric acid. It has a role as an anaesthesia adjuvant and an intravenous anaesthetic. It is a short-chain fatty acid anion, a hydroxy fatty acid anion and a 4-hydroxy monocarboxylic acid anion. It derives from a butyrate. It is a conjugate acid of a 4-hydroxybutyric acid.

Q & A

Q. What are the recommended methods for synthesizing 4-Hydroxybutanoate in laboratory settings?

Category: Basic

Answer:

this compound (GHB) is commonly synthesized via esterification or reduction pathways. For example, the oxidation of γ-butyrolactone under controlled acidic or alkaline conditions can yield 4-hydroxybutanoic acid, which is subsequently neutralized to form the sodium salt . Alternatively, enzymatic reduction of succinic semialdehyde using dehydrogenase enzymes provides a biologically relevant route, though this requires precise pH control (6.8–7.2) and cofactor regeneration systems (e.g., NADPH) . Purification typically involves vacuum distillation (boiling point: 295.6°C) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers resolve discrepancies in the reported biological activity of this compound derivatives across different studies?

Category: Advanced

Answer:

Discrepancies in biological activity data often arise from variations in experimental design, such as differences in cell lines, animal models, or dosing regimens. To address this, researchers should:

- Conduct systematic reviews to identify confounding variables (e.g., solvent used, purity of compounds) .

- Replicate key experiments under standardized conditions, ensuring consistent measurement of dependent variables (e.g., receptor binding affinity, metabolic half-life) .

- Apply multivariate statistical analysis to isolate the impact of structural modifications (e.g., ester vs. free acid forms) on activity .

For instance, contradictory neuropharmacological effects may stem from differences in blood-brain barrier permeability across models, necessitating parallel in vitro and in vivo assays .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

Category: Basic

Answer:

Key techniques include:

- NMR Spectroscopy : 1H NMR (δ 1.8–2.2 ppm for methylene protons adjacent to the hydroxyl group; δ 4.1 ppm for hydroxyl proton) and 13C NMR (δ 176 ppm for the carboxyl carbon) confirm functional groups and stereochemistry .

- FT-IR Spectroscopy : Absorption bands at 3300–3500 cm−1 (O-H stretch) and 1700–1720 cm−1 (C=O stretch) validate the presence of hydroxyl and carboxyl moieties .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode ([M-H]− at m/z 103) ensures molecular weight verification and detects impurities .

Q. What strategies optimize the stability of this compound in aqueous solutions for pharmacokinetic studies?

Category: Advanced

Answer:

this compound’s hygroscopic nature and susceptibility to oxidation require:

- pH Stabilization : Buffering solutions to pH 7.4–8.0 to minimize acid-catalyzed degradation .

- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) enhances long-term stability .

- Antioxidant Additives : Incorporating 0.01% w/v ascorbic acid or nitrogen gas purging prevents radical-mediated oxidation .

Stability should be monitored via HPLC (C18 column, 210 nm detection) at 0, 24, and 48-hour intervals .

Q. How do researchers purify this compound from reaction mixtures?

Category: Basic

Answer:

Purification methods depend on the synthesis route:

- Distillation : Fractional distillation under reduced pressure (boiling point: 295.6°C) isolates the compound from low-boiling byproducts .

- Recrystallization : Ethanol/water (1:3 v/v) mixtures yield crystalline forms with >99% purity, verified by melting point analysis (>70°C) .

- Chromatography : Reverse-phase HPLC (acetonitrile/water gradient) separates polar impurities, particularly in enzymatic synthesis pathways .

Q. How can experimental designs elucidate the metabolic pathways of this compound in mammalian systems?

Category: Advanced

Answer:

To map metabolic pathways:

- Isotopic Labeling : 13C-labeled this compound tracks incorporation into the TCA cycle via succinate, analyzed via LC-MS/MS .

- Enzyme Inhibition Studies : Co-administration with alcohol dehydrogenase inhibitors (e.g., fomepizole) identifies rate-limiting steps in oxidation .

- In Vivo Microdialysis : Quantifies extracellular GHB levels in rodent brains to correlate pharmacokinetics with neurobehavioral effects .

Q. What are the critical parameters for reproducible synthesis of this compound esters?

Category: Basic

Answer:

Key parameters include:

- Catalyst Selection : Acid catalysts (e.g., H2SO4) for esterification reactions, with strict temperature control (60–80°C) to avoid side reactions .

- Solvent System : Anhydrous ethanol minimizes hydrolysis during ester formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials .

Q. How should researchers address conflicting data on the neuropharmacological effects of this compound?

Category: Advanced

Answer:

Contradictory findings (e.g., neuroprotective vs. neurotoxic effects) require:

- Dose-Response Analysis : Establishing thresholds for therapeutic (10–50 mg/kg) vs. toxic (>100 mg/kg) doses in rodent models .

- Receptor Profiling : Radioligand binding assays (e.g., GABAB receptor affinity) to clarify target specificity .

- Meta-Analysis : Pooling data from ≥10 studies to identify trends obscured by small sample sizes .

Properties

CAS No. |

1320-61-2 |

|---|---|

Molecular Formula |

C4H7O3- |

Molecular Weight |

103.1 g/mol |

IUPAC Name |

4-hydroxybutanoate |

InChI |

InChI=1S/C4H8O3/c5-3-1-2-4(6)7/h5H,1-3H2,(H,6,7)/p-1 |

InChI Key |

SJZRECIVHVDYJC-UHFFFAOYSA-M |

SMILES |

C(CC(=O)[O-])CO |

Canonical SMILES |

C(CC(=O)[O-])CO |

Key on ui other cas no. |

1320-61-2 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.